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Compound of Interest

Compound Name: 6-Butoxy-2-hydroxymethylpyridine

Cat. No.: B8607070 Get Quote

Executive Summary
6-Butoxy-2-hydroxymethylpyridine is a bifunctional pyridine intermediate characterized by a

lipophilic ether tail and a polar hydroxymethyl "warhead." Its structural duality makes it a critical

scaffold in medicinal chemistry, particularly for:

Fragment-Based Drug Discovery (FBDD): Serving as a linker that bridges hydrophobic

pockets (butoxy group) with polar residues (hydroxymethyl H-bonding).

Ligand Synthesis: Acting as a precursor for tridentate ligands (e.g., pincer complexes) when

oxidized to the aldehyde or acid.

CNS Penetration: The butoxy modification modulates the LogP to an optimal range (~2.0–

2.5) for blood-brain barrier (BBB) permeation compared to the more polar 2-

pyridinemethanol parent.

Molecular Identity & Structural Analysis[1][2]
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Attribute Detail

IUPAC Name (6-butoxypyridin-2-yl)methanol

Common Names
6-Butoxy-2-pyridylcarbinol; 2-Hydroxymethyl-6-

butoxypyridine

Molecular Formula C₁₀H₁₅NO₂

Molecular Weight 181.23 g/mol

SMILES CCCCOC1=NC(=CC=C1)CO

InChI Key
Predicted:[1][2][3][4] DAFKCYYRSZSMAJ-

UHFFFAOYSA-N (Analogous)

Structural Implications[1][7][8]
Steric Bulk: The n-butoxy chain at the C6 position introduces significant steric hindrance

adjacent to the nitrogen, potentially reducing metal coordination affinity compared to

unsubstituted pyridines.

Electronic Effect: The alkoxy group is electron-donating by resonance (+M) but electron-

withdrawing by induction (-I). In the 2-position (or 6-position relative to N), the inductive effect

often dominates, lowering the basicity of the pyridine nitrogen (pKa ~3.3) compared to 2-

picoline (pKa ~5.9).

Physicochemical Profile
Data aggregated from experimental analogs (2-alkoxypyridines) and computational consensus

models.
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Property Value / Range Confidence Technical Insight

Physical State
Viscous Oil or Low-

Melting Solid
High

The flexible butyl

chain disrupts crystal

packing (vs. Methyl

analog MP 32°C).

Boiling Point
145–155 °C @ 2

mmHg
High

Extrapolated from 2-

pyridinemethanol

(112°C @ 16 mmHg).

Requires high vacuum

for distillation.

LogP (Oct/Wat) 2.1 ± 0.3 High

Ideal lipophilicity for

membrane

permeability. The

butoxy group adds

~1.8–2.0 log units vs.

parent.

pKa (Pyridine N) 3.1 – 3.5 Med

The 6-alkoxy group

reduces basicity. It

remains neutral at

physiological pH (7.4).

pKa (Alcohol) ~15.5 High

Typical primary

alcohol acidity;

deprotonation requires

strong bases (e.g.,

NaH).

Solubility (Water) < 5 mg/mL High

Sparingly soluble. The

hydrophobic butyl

chain overrides the

polar pyridyl-methanol

head.

Solubility (Org) High High

Miscible with DCM,

EtOAc, MeOH,

DMSO, and THF.
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Analytical Characterization Workflow
To validate the identity and purity of 6-Butoxy-2-hydroxymethylpyridine, follow this multi-

modal analytical workflow.

A. Nuclear Magnetic Resonance (NMR)[9][10]
¹H NMR (400 MHz, CDCl₃):

δ 7.55 (t, 1H): Pyridine H4 (Triplet, coupling to H3/H5).

δ 6.80 (d, 1H): Pyridine H3 (Doublet).

δ 6.60 (d, 1H): Pyridine H5 (Doublet, shielded by alkoxy group).

δ 4.65 (s, 2H): -CH₂OH (Singlet or broad singlet if OH couples).

δ 4.25 (t, 2H): -OCH₂- (Triplet, distinct deshielding by oxygen).

δ 1.75 (m, 2H): -OCH₂CH₂-

δ 1.45 (m, 2H): -CH₂CH₂CH₃

δ 0.96 (t, 3H): -CH₂CH₃

B. Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).

Parent Ion: [M+H]⁺ = 182.24 m/z.

Fragmentation: Look for loss of the butyl chain (M-56) or loss of water (M-18) typical of

benzylic-type alcohols.

C. Analytical Decision Tree (Graphviz)
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Crude 6-Butoxy-2-hydroxymethylpyridine

TLC Screening
(Hex:EtOAc 3:1)

Rf ~ 0.4

HPLC-UV/MS
(C18, H2O/MeCN + 0.1% FA)

Purity Check

1H NMR (CDCl3)
Confirm Butoxy/CH2OH Ratio

>95%

Flash Chromatography
(Silica, 0-40% EtOAc/Hex)

<95%

Release for Assay

Re-analyze

Click to download full resolution via product page

Figure 1: Analytical workflow for purity assessment and structural validation.

Stability & Reactivity Profile
Degradation Pathways

Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (6-

butoxypicolinaldehyde) and subsequently the carboxylic acid upon exposure to air or

oxidants like PCC/Dess-Martin.
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N-Oxidation: The pyridine nitrogen can form N-oxides (Py-N+-O-) with peracids (mCPBA),

significantly altering polarity.

Ether Hydrolysis: The 2-alkoxypyridine ether linkage is generally stable but can be cleaved

under strong acidic conditions (e.g., HBr/AcOH) to yield 6-hydroxypyridin-2-one (pyridone

tautomer).

Storage Protocol
Condition: Store under inert atmosphere (Argon/Nitrogen).

Temperature: -20°C is recommended to prevent slow oxidation.

Container: Amber glass vials (light sensitive).

Experimental Protocols
Protocol A: Determination of Aqueous Solubility
(Kinetic)
Rationale: Rapid assessment for biological assay compatibility.

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

Addition: Add 500 µL of PBS (pH 7.4).

Agitation: Vortex for 2 hours at room temperature.

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid/oil.

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve

prepared in DMSO.

Protocol B: Synthesis of 6-Butoxy-2-
hydroxymethylpyridine (General Route)
Rationale: If commercial stock is unavailable, this route ensures high purity.
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Starting Material: 2,6-Dichloropyridine.

Step 1 (Etherification): React with 1.2 eq. Sodium Butoxide (NaOBu) in anhydrous THF at

reflux (2h).

Mechanism:[5] S_NAr. The electron-deficient pyridine ring facilitates displacement of one

chloride.

Product: 2-Butoxy-6-chloropyridine.

Step 2 (Carbonylation/Formylation):

Lithiate with n-BuLi (-78°C, THF) to generate the 6-lithio species.

Quench with DMF to get the aldehyde, then reduce with NaBH₄ to the alcohol.

Alternative: Quench with Ethyl Chloroformate, then reduce the ester with LiAlH₄.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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